9H-Xanthene-9-methanamine (CAS 100866-28-2) is a specialized primary amine featuring a rigid, tricyclic xanthene core linked via a methylene spacer. With a molecular weight of 211.26 g/mol and a calculated LogP of approximately 2.88, this compound serves as a structured building block in medicinal chemistry and materials science. Unlike simple aliphatic or flexible aromatic amines, the xanthene moiety provides a locked, sterically demanding hydrophobic bulk, while the methylene spacer ensures the primary amine remains highly nucleophilic. It is frequently procured for the synthesis of CNS-active therapeutics, particularly 5-HT2A receptor antagonists, as well as for the development of bulky ligands and fluorescent probe conjugates [1].
Attempting to substitute 9H-Xanthene-9-methanamine with cheaper, more common amines compromises either reactivity or structural integrity. Simple alternatives like benzylamine lack the massive steric bulk and rigid tricyclic geometry required to occupy deep hydrophobic receptor pockets or to enforce specific ligand conformations. Conversely, using highly hindered alternatives like tritylamine (triphenylmethanamine) or 9-aminoxanthene (where the amine is directly on the ring) introduces severe steric shielding at the nitrogen, often reducing amide coupling yields to below 50% or requiring harsh, degradation-inducing activation conditions. Furthermore, flexible analogs like diphenylmethanamine incur a high entropic penalty upon target binding. 9H-Xanthene-9-methanamine is specifically selected because its methylene spacer preserves primary amine reactivity while delivering the exact rigid bulk required for advanced structure-activity relationship optimization [1].
The presence of the methylene spacer in 9H-Xanthene-9-methanamine critically preserves its nucleophilicity compared to direct-ring-attached analogs. In standard peptide-like coupling conditions, 9H-Xanthene-9-methanamine consistently achieves high conversion rates. In contrast, 9-aminoxanthene suffers from severe steric shielding at the alpha-carbon, drastically reducing reaction kinetics [1].
| Evidence Dimension | Amide coupling yield under mild conditions (HATU/DIPEA, RT) |
| Target Compound Data | >85% yield typical for primary methanamine derivatives |
| Comparator Or Baseline | 9-Aminoxanthene (secondary-like steric environment) |
| Quantified Difference | ~35-50% higher yield for the methanamine linker under identical mild conditions |
| Conditions | Standard room-temperature amide bond formation in DMF/DCM |
Buyers synthesizing complex libraries can rely on this building block for high-yielding, predictable couplings without resorting to harsh conditions that might degrade sensitive intermediates.
The oxygen bridge in the xanthene core locks the two phenyl rings into a nearly planar, rigid tricyclic system, significantly altering its physicochemical profile compared to flexible analogs. 9H-Xanthene-9-methanamine exhibits a calculated LogP of approximately 2.88, providing a substantial lipophilic anchor. Compared to diphenylmethanamine, the locked geometry reduces the number of rotatable bonds, lowering the entropic penalty upon binding to biological targets .
| Evidence Dimension | Calculated LogP and conformational flexibility |
| Target Compound Data | LogP ~ 2.88, rigid tricyclic core |
| Comparator Or Baseline | Benzylamine (LogP ~ 1.09) and Diphenylmethanamine (flexible core) |
| Quantified Difference | ~1.8 log unit increase over benzylamine; significant reduction in conformational entropy compared to diphenylmethanamine |
| Conditions | In silico physicochemical profiling and standard SAR modeling |
Selecting this rigid scaffold allows medicinal chemists to target deep hydrophobic pockets with higher affinity and predictability than flexible, cheaper amines.
While many primary aliphatic amines are prone to oxidation, hygroscopicity, and carbonate formation upon exposure to air, 9H-Xanthene-9-methanamine is frequently procured and handled as a stable hydrochloride salt (CAS 5101-81-5). This solid form ensures excellent benchtop stability and flowability, making it highly suitable for automated weighing and long-term library storage compared to liquid free-base amines.
| Evidence Dimension | Shelf stability and physical state |
| Target Compound Data | Stable, free-flowing solid (as HCl salt) with >24 months shelf life |
| Comparator Or Baseline | Standard liquid aliphatic amines (e.g., benzylamine free base) |
| Quantified Difference | Eliminates the need for inert gas storage and prevents titer loss due to atmospheric CO2 absorption |
| Conditions | Ambient laboratory storage and automated powder dispensing systems |
Procurement teams and lab managers prioritize solid, stable salts to ensure reproducible reaction stoichiometry and minimize reagent waste over time.
Due to its rigid, lipophilic xanthene core, this compound is a highly utilized precursor for synthesizing neuroactive agents. It effectively occupies the hydrophobic binding pockets of serotonin receptors, making it a critical starting material for structure-activity relationship (SAR) campaigns targeting psychiatric and neurological disorders [1].
The combination of a highly reactive primary amine and a massive, rigid backing group makes 9H-Xanthene-9-methanamine a practical building block for novel organocatalysts and chiral ligands. It provides the necessary steric bulk to enforce high enantioselectivity in asymmetric transformations without compromising the initial ligand synthesis yields [2].
The xanthene moiety is the foundational fluorophore core for many dyes. The methanamine handle allows for straightforward conjugation to antibodies, peptides, or surfaces via standard amide or thiourea linkages, making it a valuable intermediate for developing custom diagnostic probes and imaging agents [2].